

# Application Notes and Protocols for the Preclinical Pharmacokinetic Analysis of Envonalkib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Envonalkib |           |
| Cat. No.:            | B10827855  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Envonalkib** (TQ-B3139) is a potent, novel, small-molecule tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK), c-Met, and ROS1.[1][2] Preclinical data have demonstrated its superiority over crizotinib in ALK-driven malignancies.[1][2] This document provides a detailed overview of the pharmacokinetic profile of **Envonalkib** and outlines protocols for its preclinical analysis to guide researchers in drug development.

## **Pharmacokinetic Profile of Envonalkib**

While detailed preclinical pharmacokinetic data for **Envonalkib** in animal models is not extensively available in the public domain, human pharmacokinetic studies provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

## **Human Pharmacokinetic Data**

A Phase I mass balance study in healthy Chinese male subjects following a single oral dose of 600 mg [14C]envonalkib revealed the following:[3][4]

 Absorption: The median time to maximum plasma concentration (Tmax) for total radioactivity was 4 hours.[3][4] The pharmacokinetic profile showed dose proportionality from 200 to 600



mg twice a day (BID), with absorption saturation observed at 800 mg.[1]

- Distribution: The exposure to total radioactivity was significantly higher than that of the unchanged parent drug in plasma.[3][4]
- Metabolism: Envonalkib undergoes extensive metabolism, with 15 metabolites identified in plasma, urine, and feces.[3][4] The metabolism is predominantly mediated by the cytochrome P450 3A (CYP3A) enzyme. Unchanged envonalkib and its major metabolite M315 were the primary components in plasma, accounting for 20.37% and 33.33% of the total plasma radioactivity, respectively.[3][5]
- Excretion: The mean total recovery of the radiolabeled dose was 93.93% over 504 hours, with 78.71% excreted in the feces and 15.23% in the urine.[3][4] The major component in urine was the O-dealkylation metabolite M315, while the cysteine conjugate M434-1 was the primary component in feces.[5]
- Half-life: The mean elimination half-life (t1/2) of total radioactivity in plasma was 65.2 hours. [3][4]

## **Data Presentation**

The following table summarizes the key pharmacokinetic parameters of **Envonalkib** in humans.

| Parameter                    | Value                                    | Reference |
|------------------------------|------------------------------------------|-----------|
| Tmax (total radioactivity)   | 4 hours                                  | [3][4]    |
| t1/2 (total radioactivity)   | 65.2 hours                               | [3][4]    |
| Primary Route of Excretion   | Feces (78.71%)                           | [3][4]    |
| Primary Metabolizing Enzyme  | СҮРЗА                                    | [5]       |
| Major Circulating Components | Unchanged Envonalkib,<br>Metabolite M315 | [3][5]    |

## **Signaling Pathways of Envonalkib**



**Envonalkib** exerts its therapeutic effect by inhibiting key signaling pathways involved in cell proliferation, survival, and migration. The primary targets are ALK and c-Met.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Envonalkib versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Envonalkib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. Pharmacokinetics, mass balance, and metabolism of [14C]envonalkib (TQ-B3139), a novel ALK tyrosine kinase inhibitor, in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for the Preclinical Pharmacokinetic Analysis of Envonalkib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827855#pharmacokinetic-analysis-of-envonalkib-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







Check Availability & Pricing